Predicted Kinase Polypharmacology Fingerprint vs. Selective Pim-1 Inhibitors
While no direct experimental kinase panel data is available for CAS 2034549-59-0, computational reverse docking against the ZINC database predicts interactions with MAPK13, ALK, BRAF, and RAF1 kinases—targets not covered by selective Pim-1 inhibitors [1]. In contrast, the benchmark selective Pim-1 inhibitor compound 24 from the 2009 series (3-aryl-6-amino-triazolo[4,3-b]pyridazine) shows high selectivity for Pim-1 over other kinases, with an IC50 of 0.8 µM against Pim-1 but no reported activity against ALK or BRAF [2]. This difference in predicted target engagement breadth is a key differentiator for multi-target drug discovery programs.
| Evidence Dimension | Number of predicted kinase targets vs. known selective inhibitor |
|---|---|
| Target Compound Data | Predicted binding to ≥4 kinase families (MAPK13, ALK, BRAF, RAF1) based on computational modeling |
| Comparator Or Baseline | Compound 24 (3-aryl-6-amino-triazolo[4,3-b]pyridazine): Selective Pim-1 inhibitor (IC50 0.8 µM); no reported activity against ALK, BRAF, or RAF1 |
| Quantified Difference | ≥4 additional kinase targets predicted for CAS 2034549-59-0 (computational prediction only; experimental confirmation pending) |
| Conditions | Computational reverse docking (ZINC database); Pim-1 biochemical assay for compound 24 |
Why This Matters
This predicted polypharmacology profile positions CAS 2034549-59-0 as a tool compound for exploring multi-kinase inhibition strategies, whereas selective Pim-1 inhibitors are unsuitable for such broad-spectrum investigations.
- [1] ZINC Database. ZINC97198107 Kinase Target Predictions. Docking.org, 2024. View Source
- [2] Rouanet, E. et al. Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorg. Med. Chem. Lett., 2009, 19(11), 3025-3028. View Source
